molecular formula C13H16N2O5 B141053 Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate CAS No. 152628-01-8

Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

Cat. No.: B141053
CAS No.: 152628-01-8
M. Wt: 280.28 g/mol
InChI Key: IGCBUUTXGYCQAI-UHFFFAOYSA-N
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Description

Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate is an organic compound with the molecular formula C13H16N2O5 It is a derivative of benzoic acid and contains functional groups such as a nitro group, an ester group, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate typically involves the esterification of 4-(butyrylamino)-3-methyl-5-nitrobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Hydrolysis: Aqueous sodium hydroxide, heat.

    Substitution: Sodium methoxide, methanol as solvent.

Major Products Formed

    Reduction: 4-(Butyrylamino)-3-methyl-5-aminobenzoate.

    Hydrolysis: 4-(Butyrylamino)-3-methyl-5-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate is not fully understood. it is believed to interact with specific molecular targets through its functional groups. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, while the ester and amide groups may facilitate binding to proteins and enzymes.

Comparison with Similar Compounds

Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate can be compared with other similar compounds such as:

    Methyl 4-(butyrylamino)-3-methylbenzoate: Lacks the nitro group, which may result in different reactivity and applications.

    Methyl 4-(butyrylamino)-3-nitrobenzoate: Lacks the methyl group, which may affect its steric properties and interactions with other molecules.

    Methyl 4-(amino)-3-methyl-5-nitrobenzoate: Lacks the butyrylamino group, which may influence its solubility and biological activity.

The presence of the nitro group in this compound makes it unique and potentially more reactive compared to its analogs. This uniqueness can be leveraged in various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

methyl 4-(butanoylamino)-3-methyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-4-5-11(16)14-12-8(2)6-9(13(17)20-3)7-10(12)15(18)19/h6-7H,4-5H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCBUUTXGYCQAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1C)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00430843
Record name Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152628-01-8
Record name 4-Butyrylamino-3-methyl-5-nitrobenzoic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152628-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate
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Record name Benzoic acid, 3-methyl-5-nitro-4-[(1-oxobutyl)amino]-, methyl ester
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Record name Methyl 4-(butanoylamino)-3-methyl-5-nitrobenzoate
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Q & A

Q1: What is the significance of using a mixed acid (nitric acid and sulfuric acid) for the nitration step in the synthesis of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate?

A1: The research by [] highlights the advantages of using a mixed acid system for the nitration reaction compared to using concentrated nitric acid alone. [] This method leads to a higher yield (above 80%) of this compound, making the process more efficient and cost-effective. [] The improved yield can be attributed to the enhanced electrophilicity of the nitronium ion (NO2+) in the presence of sulfuric acid, facilitating the nitration of the aromatic ring.

Q2: Can you describe the overall synthetic process for this compound as detailed in the research?

A2: The synthesis, as described in [], starts with Methyl 4-amino-3-methylbenzoate. This starting material reacts with butyryl chloride in chloroform to yield Methyl 4-(butyrylamino)-3-methylbenzoate. [] The crucial nitration step involves adding this intermediate dropwise to a mixture of 95% fuming nitric acid and sulfuric acid, maintained at a low temperature (-10°C to -5°C). [] This controlled nitration yields the final product, this compound, with an overall yield of 88%. []

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